molecular formula C23H30ClN3O2 B11343735 N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-(propan-2-yloxy)benzamide

N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-(propan-2-yloxy)benzamide

Cat. No.: B11343735
M. Wt: 416.0 g/mol
InChI Key: CGUBGAGWFOCETQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-(propan-2-yloxy)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-(propan-2-yloxy)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-(propan-2-yloxy)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-(propan-2-yloxy)benzamide involves its selective binding to dopamine D4 receptors. This binding modulates the receptor’s activity, influencing downstream signaling pathways involved in neurotransmission and neuroplasticity . The compound’s high affinity and selectivity make it a valuable tool for studying the physiological and pathological roles of dopamine D4 receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-(propan-2-yloxy)benzamide is unique due to its high selectivity and affinity for dopamine D4 receptors, making it a valuable tool for neuropharmacological research. Its structural features, such as the presence of a piperazine ring and a benzamide moiety, contribute to its distinct pharmacological profile .

Properties

Molecular Formula

C23H30ClN3O2

Molecular Weight

416.0 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-propan-2-yloxybenzamide

InChI

InChI=1S/C23H30ClN3O2/c1-17(2)29-21-10-6-19(7-11-21)23(28)25-16-22(18-4-8-20(24)9-5-18)27-14-12-26(3)13-15-27/h4-11,17,22H,12-16H2,1-3H3,(H,25,28)

InChI Key

CGUBGAGWFOCETQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)Cl)N3CCN(CC3)C

Origin of Product

United States

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